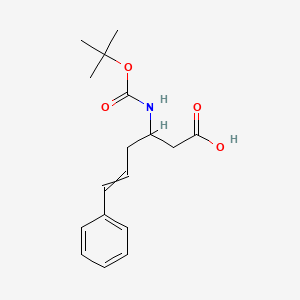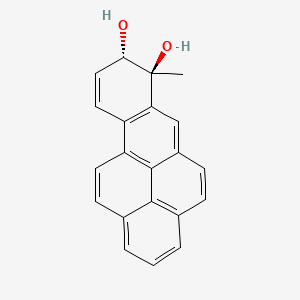
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. It is often studied in the context of environmental pollutants and their impact on human health due to its presence in tobacco smoke and other combustion products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- typically involves multiple steps, starting from benzo(a)pyrene. The process includes:
Epoxidation: The initial step involves the epoxidation of benzo(a)pyrene to form benzo(a)pyrene-7,8-epoxide.
Hydration: The epoxide is then hydrated to produce benzo(a)pyrene-7,8-diol.
Methylation: Finally, the diol undergoes methylation to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: Various substitution reactions can occur, particularly at the methyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions typically use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is extensively used in scientific research due to its biological activity and relevance to environmental health. Some key applications include:
Chemistry: Studying the reactivity and transformation of PAHs.
Biology: Investigating the compound’s interaction with biological molecules, such as DNA and proteins.
Medicine: Researching its role in carcinogenesis and potential therapeutic interventions.
Industry: Understanding its formation and mitigation in industrial processes involving combustion.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with DNA. It forms adducts with DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine bases in DNA, and the pathways involved often include cytochrome P450 enzymes that activate the compound to its reactive forms .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- Benzo(a)pyrene-7,8-dione
- Benzo(a)pyrene-4,5-dihydrodiol
Uniqueness
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is unique due to its specific stereochemistry and methylation, which influence its reactivity and biological interactions. Compared to other similar compounds, it has distinct pathways of activation and different biological effects .
Propiedades
Número CAS |
86594-63-0 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(7S,8S)-7-methyl-8H-benzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C21H16O2/c1-21(23)17-11-14-6-5-12-3-2-4-13-7-8-16(20(14)19(12)13)15(17)9-10-18(21)22/h2-11,18,22-23H,1H3/t18-,21-/m0/s1 |
Clave InChI |
FCKDZCPFYXNFLB-RXVVDRJESA-N |
SMILES isomérico |
C[C@]1([C@H](C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
SMILES canónico |
CC1(C(C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



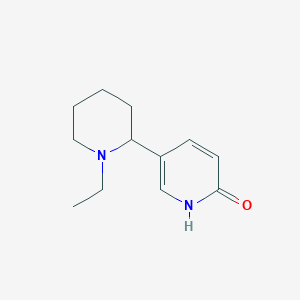
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
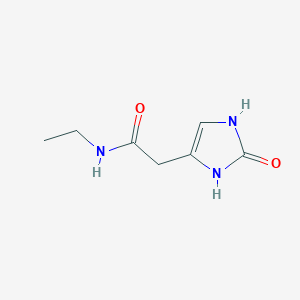
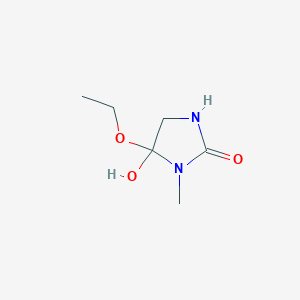
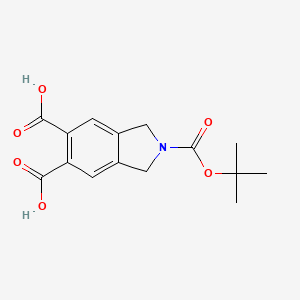
![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
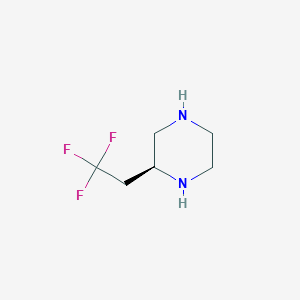
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)
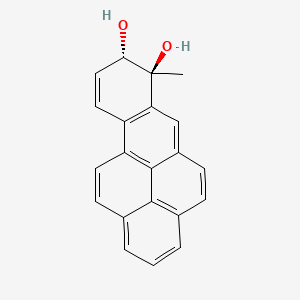
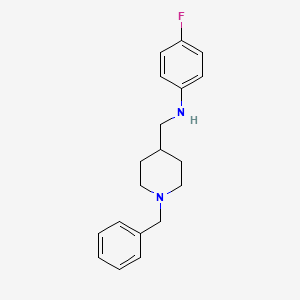
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
